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These application notes provide a comprehensive guide to assessing ciliogenesis defects
following the silencing of Centrosomal Protein 120 (CEP120). CEP120 is a crucial protein

involved in centriole duplication and maturation, and its depletion has been shown to cause
significant defects in the formation and function of primary cilia, structures essential for various
signaling pathways implicated in development and disease.[1][2][3][4] Understanding the
impact of CEP120 silencing on ciliogenesis is vital for research into ciliopathies and for the
development of potential therapeutic interventions.

Data Presentation: Quantitative Effects of CEP120
Silencing

The silencing of CEP120 leads to quantifiable defects in ciliogenesis, primarily affecting the
percentage of ciliated cells and the length of the cilia that do form. The following tables
summarize findings from studies depleting CEP120.
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Table 1: Effect of CEP120 Depletion on Cilia Formation

Percentage of

. Fold Change
Cell Type Treatment Ciliated Cells Reference
vs. Control
(Mean = SEM)
Mouse
Embryonic ]
] Control siRNA ~70% - [2][4]
Fibroblasts
(MEFs)
Mouse
Embryonic _
) Cepl20 siRNA ~28% >60% decrease [2][4]
Fibroblasts
(MEFs)
hTERT-RPE1 Control siRNA Not specified - [2]
) Significant »
hTERT-RPE1 Cepl20 siRNA Not specified [2]
decrease
Table 2: Effect of CEP120 Depletion on Cilia Length
Average Cilia
Cell Type Treatment Length (pm, Observation Reference
Mean = SEM)
Mouse
Embryonic ]
] Control siRNA ~2.5 um Normal Length [2]
Fibroblasts
(MEFs)
Mouse Aberrant lengths ] -
) Defective ciliary
Embryonic ) (both shorter and ) o
) Cepl20 siRNA - protein trafficking  [2]
Fibroblasts longer cilia o
indicator
(MEFs) observed)

Experimental Protocols
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Herein are detailed protocols for the experimental procedures required to assess ciliogenesis
defects upon CEP120 silencing.

Protocol 1: siRNA-Mediated Silencing of CEP120

This protocol outlines the steps for transiently knocking down CEP120 expression in cultured
mammalian cells using small interfering RNA (SiRNA).

Materials:

o Mammalian cell line of interest (e.g., nTERT-RPE1, NIH3T3, or MEFSs)

o Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
e Opti-MEM | Reduced Serum Medium

» siRNA targeting CEP120 (validated sequences recommended)

» Non-targeting control sSiRNA

o Lipofectamine RNAIMAX transfection reagent (or similar)

o 6-well tissue culture plates

» RNase-free water and microtubes

Procedure:

o Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density
that will result in 50-70% confluency at the time of transfection.[5][6]

e SIRNA Preparation:

o On the day of transfection, prepare two sets of microtubes, one for the CEP120 siRNA and
one for the control siRNA.

o For each well to be transfected, dilute 20-50 pmol of siRNA into 100 uL of Opti-MEM.
Gently mix.
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o Transfection Reagent Preparation:

o In a separate tube for each siRNA condition, dilute 5 pL of Lipofectamine RNAIMAX into
100 pL of Opti-MEM.

o Incubate for 5 minutes at room temperature.
o Complex Formation:

o Combine the diluted siRNA and the diluted Lipofectamine RNAIMAX (total volume ~200
pL).

o Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation
of siRNA-lipid complexes.

e Transfection:

o Aspirate the culture medium from the cells and replace it with 800 pL of fresh, antibiotic-
free complete medium.

o Add the 200 pL of siRNA-lipid complex mixture dropwise to each well.
o Gently rock the plate to ensure even distribution.

 Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal
knockdown time should be determined empirically.

 Validation of Knockdown (Optional but Recommended): After the incubation period, lyse a
subset of cells to verify CEP120 protein knockdown by Western blotting or assess mRNA
levels by RT-qgPCR.

Protocol 2: Immunofluorescence Staining for Primary
Cilia

This protocol describes the staining of cells to visualize primary cilia and basal bodies for
subsequent microscopic analysis.[7][8][9]

Materials:
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e Cells grown on sterile glass coverslips (from Protocol 1)
o Phosphate-buffered saline (PBS)
e 4% Paraformaldehyde (PFA) in PBS
e 0.5% Triton X-100 in PBS
» Blocking buffer (e.g., 5% goat serum in PBS with 0.1% Tween-20)
e Primary antibodies:
o Anti-acetylated a-tubulin (for ciliary axoneme)
o Anti-y-tubulin (for basal body/centrosome)
o Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594)
o DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
e Mounting medium
Procedure:
» Fixation:
o Gently wash the cells on coverslips three times with PBS.
o Fix the cells with 4% PFA for 15 minutes at room temperature.[8]
o Wash three times with PBS.
e Permeabilization:

o Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

[8]

o Wash three times with PBS.
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» Blocking:

o Incubate the coverslips in blocking buffer for 1 hour at room temperature to reduce non-
specific antibody binding.

e Primary Antibody Incubation:

o Dilute the primary antibodies (anti-acetylated a-tubulin and anti-y-tubulin) in blocking buffer
according to the manufacturer's recommendations.

o Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified
chamber.

e Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20.
e Secondary Antibody Incubation:
o Dilute the fluorescently labeled secondary antibodies in blocking buffer.

o Incubate the coverslips with the secondary antibody solution for 1 hour at room
temperature, protected from light.

e Nuclear Staining and Mounting:

[¢]

Wash the coverslips three times with PBS containing 0.1% Tween-20.

Incubate with DAPI solution for 5 minutes.

[¢]

Wash once with PBS.

[e]

o

Mount the coverslips onto glass slides using mounting medium.

e Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Protocol 3: Quantification of Ciliogenesis Defects

This protocol details the analysis of immunofluorescence images to quantify the percentage of
ciliated cells and cilia length.
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Procedure:
e Image Acquisition:

o Acquire images from multiple random fields of view for each experimental condition
(Control siRNA vs. CEP120 siRNA).

o Ensure that the exposure settings are consistent across all samples.
e Quantification of Ciliated Cells:
o For each field of view, count the total number of cells (identified by DAPI-stained nuclei).

o Count the number of ciliated cells, identified by the presence of a primary cilium
(acetylated o-tubulin staining) extending from a basal body (y-tubulin staining).

o Calculate the percentage of ciliated cells for each condition: (Number of ciliated cells /
Total number of cells) x 100.

o Measurement of Cilia Length:

o Using image analysis software (e.g., ImageJ/Fiji), manually or semi-automatically trace the
length of the ciliary axoneme (acetylated a-tubulin signal) from the base to the tip.

o Measure the length of at least 50-100 cilia per condition to obtain a representative
distribution.

 Statistical Analysis:

o Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the
differences in the percentage of ciliated cells and cilia length between control and
CEP120-depleted cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: CEP120 signaling in ciliogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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